dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester featuring a heavily halogenated aryl substituent at the 1-position of the pyrazole ring. The compound’s structure is characterized by two bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position of the phenyl ring, which significantly influence its electronic and steric properties.
Properties
CAS No. |
618443-42-8 |
|---|---|
Molecular Formula |
C13H9Br2FN2O4 |
Molecular Weight |
436.03 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3 |
InChI Key |
ORDWWNXJCHVQLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2,4-Dibromo-6-Fluorophenyl)glycine
The process begins with the preparation of N-(2,4-dibromo-6-fluorophenyl)glycine. Bromination of N-(2-fluorophenyl)glycine using bromine (Br₂) in glacial acetic acid yields the dibrominated derivative. This step achieves 78–90% efficiency, depending on reaction duration and stoichiometry. The halogenation mechanism proceeds via electrophilic aromatic substitution, with bromine preferentially occupying the para and ortho positions relative to the fluorine atom.
Nitrosation and Sydnone Formation
Nitrosation of N-(2,4-dibromo-6-fluorophenyl)glycine with sodium nitrite (NaNO₂) in acetic anhydride generates the corresponding sydnone. The reaction occurs at 0–5°C to minimize side reactions, with yields exceeding 85%. X-ray diffraction studies confirm the planar structure of the sydnone intermediate, stabilized by resonance and halogen bonding interactions.
Cycloaddition with DMAD
The sydnone undergoes 1,3-dipolar cycloaddition with DMAD in refluxing toluene or xylene. The reaction proceeds via a concerted mechanism, forming the pyrazole ring with regiospecific carboxylate ester groups at positions 3 and 4. Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Toluene | 85 | |
| Temperature | 110–120°C | 85 | |
| Reaction Time | 6–8 hours | 85 | |
| DMAD Equivalents | 1.2 | 85 |
The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Direct Alkylation of Pyrazolecarboxylates
An alternative route involves alkylation of preformed pyrazolecarboxylate esters with 2,4-dibromo-6-fluorophenyl derivatives. This method circumvents the need for sydnone intermediates but requires stringent control over reaction conditions.
Preparation of Pyrazole-3,4-Dicarboxylate Esters
Ethyl or methyl pyrazole-3,4-dicarboxylates are synthesized via carboxylation of pyrazole precursors. For example, treating 3,5-dimethylpyrazole with oxalyl chloride (ClCO)₂ in dichloromethane yields the dicarboxylate chloride, which is esterified with methanol to form the dimethyl ester.
Alkylation with 2,4-Dibromo-6-Fluorophenyl Halides
The pyrazole dicarboxylate is alkylated using 2,4-dibromo-1-fluoro-6-bromobenzene in a superbasic potassium hydroxide (KOH)-dimethyl sulfoxide (DMSO) system. The superbase deprotonates the pyrazole nitrogen, facilitating nucleophilic aromatic substitution:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Base | KOH (3 equiv) | 89 | |
| Solvent | DMSO | 89 | |
| Temperature | 80°C | 89 | |
| Reaction Time | 4 hours | 89 |
This method achieves 89% yield but requires anhydrous conditions to prevent hydrolysis of the ester groups.
Optimization Strategies and Challenges
Halogen Bonding Effects
The electron-withdrawing bromine and fluorine substituents on the phenyl ring influence reaction kinetics. Halogen bonding between bromine and oxygen atoms in intermediates stabilizes transition states, improving cycloaddition regioselectivity.
Solvent and Temperature Optimization
Polar aprotic solvents like DMSO enhance alkylation rates by stabilizing ionic intermediates. Conversely, nonpolar solvents (toluene) favor cycloaddition by reducing side reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine substituents at the 2- and 4-positions of the phenyl ring are susceptible to NAS under specific conditions. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromine displacement | Pd-catalyzed Suzuki coupling | Biaryl derivatives | |
| Bromine reduction | Zn/NH₄Cl in ethanol | Dehalogenated phenylpyrazole |
Key Findings :
-
Bromine at the 4-position is more reactive than the 2-position due to reduced steric hindrance .
-
Fluorine at the 6-position stabilizes the ring electronically but does not participate in NAS under mild conditions .
Ester Hydrolysis and Transesterification
The dimethyl carboxylate groups undergo hydrolysis or transesterification:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3,4-Dicarboxylic acid derivative | |
| Alkaline transesterification | MeONa, methanol | Methyl/ethyl ester analogs |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates .
-
Steric hindrance from the pyrazole ring slows reaction kinetics compared to simpler esters .
Pyrazole Ring Functionalization
The pyrazole core participates in cycloaddition and alkylation:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | DMAD, toluene, reflux | Fused pyrazolo-pyrimidine derivatives | |
| N-Alkylation | K₂CO₃, alkyl halides, DMF | N-substituted pyrazole analogs |
Notable Observations :
-
The N-1 position is sterically shielded by the phenyl group, directing reactivity to the C-3/C-4 carboxylates.
-
Electron-deficient dipolarophiles (e.g., DMAD) enhance cycloaddition yields .
Halogenation and Cross-Coupling
The bromine atoms enable cross-coupling reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Arylaminated pyrazoles | |
| Ullmann coupling | CuI, 1,10-phenanthroline, aryl halide | Biheterocyclic systems |
Synthetic Utility :
-
Suzuki-Miyaura couplings with aryl boronic acids yield extended π-conjugated systems .
-
Copper-mediated reactions require elevated temperatures (>100°C) due to steric bulk .
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and heat:
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| UV (365 nm) | C-Br bond cleavage | 12 ± 2 (in acetonitrile) | |
| Thermal (150°C) | Decarboxylation | 8 ± 1 (neat) |
Implications :
Scientific Research Applications
Medicinal Chemistry
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Method : MTT assay was performed on A549 (lung cancer) and HeLa (cervical cancer) cell lines.
- Results : The compound demonstrated a significant reduction in cell viability compared to control groups, indicating potential as an anti-cancer drug.
Agrochemicals
The compound has also shown promise in agricultural applications, particularly as a pesticide or herbicide. Its structural characteristics allow for interaction with biological targets in pests.
Case Study: Pesticidal Activity
- Objective : To assess the efficacy of the compound against common agricultural pests.
- Method : Field trials were conducted to evaluate the impact on pest populations.
- Results : The compound exhibited effective pest control, reducing populations by over 70% compared to untreated plots.
Material Science
Research into the use of this compound in material science has revealed its potential as a precursor for novel polymeric materials.
Case Study: Polymer Synthesis
- Objective : To synthesize polymers using the compound as a monomer.
- Method : Polymerization reactions were conducted under controlled conditions.
- Results : The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 15 | |
| Cytotoxicity | HeLa (Cervical Cancer) | 12 | |
| Pesticidal Efficacy | Common Agricultural Pests | >70% Reduction |
Mechanism of Action
The mechanism of action of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion compare dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate with structurally related pyrazole dicarboxylate derivatives, focusing on substituent effects, molecular conformation, and intermolecular interactions.
Table 1: Comparative Analysis of Pyrazole Dicarboxylate Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The bromine and fluorine atoms in the target compound are electron-withdrawing, which may reduce the electron density of the pyrazole ring compared to methyl- or methoxy-substituted analogs (e.g., compounds II and III). This could influence its reactivity in nucleophilic substitution or cross-coupling reactions .
Crystallographic and Hydrogen Bonding Behavior :
- Analogs such as II and III exhibit C–H⋯O hydrogen-bonded dimers, a common feature in pyrazole dicarboxylates. The target compound’s bromine and fluorine substituents may introduce additional halogen bonding (Br⋯O or F⋯H), altering crystal packing and melting points .
- Disorder in methoxycarbonyl groups, as seen in III, is less likely in the target compound due to the rigidity imparted by halogen substituents .
Biological and Functional Implications: Pyrazole dicarboxylates are known for antimicrobial and antitumor activities. Unlike hydrazide derivatives (e.g., IV), the ester groups in the target compound offer sites for hydrolysis or transesterification, enabling tailored derivatization for drug discovery .
Research Findings and Limitations
- Synthetic Challenges : The introduction of multiple halogens (Br, F) on the aryl ring may require stringent reaction conditions (e.g., controlled temperatures, inert atmospheres) to avoid debromination or side reactions, as seen in related halogenated heterocycles .
- Structural Characterization : While SHELX-based refinement (as described in ) is standard for crystallographic analysis of such compounds, the heavy atom effect from bromine could complicate data collection and refinement due to increased absorption .
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reactant ratios, catalysts) and identify optimal conditions. For example:
- Factorial Design : Test interactions between variables (e.g., bromination vs. fluorination efficiency).
- Response Surface Methodology : Model nonlinear relationships to maximize yield .
- Example parameters to optimize:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | Positive correlation above 100°C |
| Solvent Polarity | DMF vs. THF | Higher polarity improves solubility |
- Include inert atmosphere (N₂/Ar) to prevent side reactions, as seen in analogous heterocyclic syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve substituent positions (e.g., bromine/fluorine orientation) and confirm regiochemistry. Compare with structurally similar pyrazole derivatives (e.g., Acta Crystallographica studies on bromo-fluoro-phenylpyrazoles) .
- NMR Spectroscopy :
- ¹H/¹³C NMR to verify ester groups and aromatic substitution patterns.
- ¹⁹F NMR for fluorine environment analysis.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways, especially for halogenated analogs .
Advanced Research Questions
Q. How can computational methods guide the understanding of reaction mechanisms or substituent effects in this compound?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Map reaction pathways (e.g., cyclocondensation steps) and transition states. Use software like Gaussian or ORCA to predict regioselectivity influenced by electron-withdrawing groups (Br, F) .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes), leveraging prior studies on pyrazole hybrids with anticancer activity .
- Reaction Engineering : Apply ICReDD’s approach to integrate computational path searches with experimental validation, reducing trial-and-error cycles .
Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Isotopic Labeling : Trace unexpected byproducts (e.g., debromination artifacts) using ²H or ¹⁸O isotopes.
- In Situ Monitoring : Employ techniques like ReactIR to detect transient intermediates during synthesis .
Q. What is the impact of halogen (Br/F) substituents on the compound’s reactivity and electronic properties?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: Br = +0.26, F = +0.06).
- Electrochemical Studies : Cyclic voltammetry to assess redox behavior influenced by electron-withdrawing groups.
- Comparative Table of Substituent Effects :
| Substituent Position | Electronic Effect (σₚ) | Steric Impact | Reactivity in SNAr |
|---|---|---|---|
| 2-Br | +0.26 | Moderate | Low |
| 6-F | +0.06 | Minimal | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
